molecular formula C8H12O3S B13160959 Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13160959
M. Wt: 188.25 g/mol
InChI Key: WRSCDMUQDUPAKX-UHFFFAOYSA-N
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Description

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS 1370052-53-1) is a spirocyclic chemical compound of high interest in advanced chemical and pharmaceutical research. Its molecular formula is C 8 H 12 O 3 S, and it has a molecular weight of 188.24 g/mol . The structure features a unique spirocyclic system containing both oxygen and sulfur heteroatoms within a 1-oxa-6-thiaspiro[2.5]octane framework, terminated with a methyl carboxylate functional group . This compound serves as a versatile and valuable building block (BB) in organic synthesis and medicinal chemistry. Spirocyclic scaffolds like this one are particularly prized for their three-dimensional complexity and potential to explore novel chemical space in drug discovery projects . Derivatives based on the 1-oxa-6-thiaspiro[2.5]octane core have been investigated for various therapeutic applications. Patent literature indicates that such oxaspiro[2.5]octane derivatives show promise as therapeutic agents, specifically for disorders of metabolism, including use as anti-obesity agents (anorexiants) . Researchers can utilize this compound to develop novel synthetic methodologies or to create libraries of complex molecules for biological screening. Its structure allows for further chemical modifications, including oxidation of the sulfur atom to form sulfone derivatives, as exemplified by the related compound this compound 6,6-dioxide (CAS 1482562-72-0) . This product is strictly intended for research purposes and is not meant for human therapeutic or veterinary use.

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H12O3S/c1-10-7(9)6-8(11-6)2-4-12-5-3-8/h6H,2-5H2,1H3

InChI Key

WRSCDMUQDUPAKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCSCC2

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Compounds Containing Oxane and Thiane Moieties

A common synthetic approach to Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves the cyclization of precursor molecules that contain both oxane (oxygen-containing six-membered ring) and thiane (sulfur-containing six-membered ring) units. The cyclization is typically facilitated by acidic or basic catalysis under controlled temperature conditions to promote the formation of the spirocyclic junction between the oxygen and sulfur heterocycles.

  • Reaction conditions often include the use of strong acids or bases to activate functional groups for ring closure.
  • Elevated temperatures may be employed to increase reaction rates and yields.
  • Solvents such as inert organic media (e.g., tetrahydrofuran, dichloromethane) are commonly used to dissolve reactants and control reaction environment.

Reaction of 1,3-Dithiolane with Ethylene Oxide

Another reported method involves the reaction of 1,3-dithiolane derivatives with ethylene oxide under catalytic conditions to form the spirocyclic structure. This approach leverages the nucleophilic attack of sulfur atoms on the electrophilic epoxide ring, followed by ring closure to generate the 1-oxa-6-thiaspiro[2.5]octane framework.

  • Catalysts may include Lewis acids or bases to open the epoxide ring.
  • Elevated temperatures and controlled stoichiometry are critical to maximize yield.
  • Purification steps such as recrystallization or chromatography are used to isolate the pure spirocyclic product.

Esterification to Introduce the Methyl Carboxylate Group

The carboxylate ester functionality at the 2-position is typically introduced via esterification reactions:

  • Starting from the corresponding carboxylic acid or acid chloride intermediate, methylation is achieved using methanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
  • Alternatively, methyl chloroformate or diazomethane can be employed for methyl ester formation.
  • Reaction conditions are optimized to avoid side reactions and preserve the spirocyclic integrity.

Detailed Multi-Step Synthesis Process (Based on Analogous Patent Literature)

A complex multi-step synthetic route, adapted from related spirocyclic sulfur-oxygen heterocycle syntheses, involves the following key steps:

Step Reaction Description Reagents/Conditions Notes
1 Condensation of S-oxide of 4-methyl-5,6-dihydro-2H-thiapyran with 1-oxa-6-thiaspiro[2.5]octane Strong base (e.g., n-butyl lithium), inert solvent, -75°C to +20°C Anhydrous conditions critical
2 Reduction of intermediate using stannous chloride and acetyl chloride in DMF/methyl cyanide Stannous chloride, acetyl chloride, DMF, methyl cyanide Titanium trichloride alternative reducing agent
3 Dehydration of hydroxy intermediate with phosphorus oxychloride Phosphorus oxychloride, pyridine or tertiary amine, 0–5°C Thionyl chloride can be alternative
4 Oxidation of thiane ring sulfur without affecting double bonds m-Chloroperbenzoic acid or potassium permanganate, 0 to -50°C Selective oxidation to sulfone
5 Condensation with alkyl 3-methyl-4-halo-2-butenoate Strong base (n-butyl lithium, sodium ethylate), inert solvent, -75°C to +20°C Control of stereochemistry important
6 Reduction of condensation product Stannous chloride/acetyl chloride in DMF/methyl cyanide Ensures desired oxidation state
7 Desulfurization using Raney nickel catalyst Raney nickel (W type), hydrogen atmosphere Removes sulfur selectively

This sequence achieves the construction of the spirocyclic core with the methyl carboxylate functionality and sets the stage for further functionalization if needed.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of oxane-thiane precursor Precursor with oxane and thiane rings Strong acid/base catalysts Elevated temperature, inert solvents Straightforward cyclization Requires precise control to avoid side products
Reaction of 1,3-dithiolane with ethylene oxide 1,3-dithiolane, ethylene oxide Lewis acid/base catalysts Elevated temperature Direct spirocycle formation Sensitive to moisture, requires catalyst optimization
Multi-step condensation and oxidation (patent method) S-oxide thiapyran, 1-oxa-6-thiaspiro compound, alkyl halides Strong bases, oxidants, reducing agents, Raney nickel Low to moderate temperatures, anhydrous Stereoselective, high purity product Multi-step, requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound with a unique spiro structure, containing a sulfur atom within a six-membered ring fused to an oxirane ring. Featuring both ester and sulfone functional groups, this compound is of interest in various fields, with ongoing research into its biological activity and potential therapeutic applications. This document aims to provide a detailed overview of the applications of this compound, based on available scientific literature.

Synthesis and Structure

The synthesis of this compound typically involves multiple steps, with industrial methods focusing on scaled-up synthesis under optimized conditions to maximize production efficiency. The compound's spiro structure and functional groups (ester and sulfone) enable potential interactions with various biological targets. These groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound's reactivity and binding affinity to enzymes or receptors.

This compound finds application across several fields. Interaction studies focus on how this compound interacts with various molecular targets, typically examining its binding affinities and reactivity towards enzymes or other biological molecules. Understanding these interactions can provide insights into the compound's potential therapeutic applications and its role in biochemical pathways.

Research Purposes

The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Interaction Studies

Interaction studies examine the compound's binding affinities and reactivity towards enzymes or other biological molecules to understand potential therapeutic uses and roles in biochemical pathways. Preliminary studies suggest a potential role in enzyme interactions and biological pathways, but comprehensive biological evaluations are still required to elucidate its full pharmacological profile.

Use as a building block

The compound can be used as a building block for synthesizing more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Related Compounds and Reactions

Mechanism of Action

The mechanism of action of Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate with three related compounds derived from the evidence:

Compound Name Molecular Formula Ring System Heteroatoms Key Substituents Potential Applications
This compound C₉H₁₂O₃S Spiro[2.5]octane O, S Methyl ester Organic synthesis intermediates
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₄H₂₁N₂O₄S Bicyclo[3.2.0]heptane N, S Pivalamido, β-lactam Antibiotics (β-lactam derivatives)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S Benzothiophene S Amino, methyl ester Laboratory chemicals
Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate C₂₃H₃₀N₂O₆S₂ Spiro[2.5]octane N, S Isopropylsulfonylphenyl acetyl Pharmaceutical candidates
Key Observations:

Ring Systems :

  • The target compound and the azaspiro derivative () share the spiro[2.5]octane core, but heteroatoms differ (O/S vs. N/S). Spiro systems impose steric constraints and unique electronic environments compared to fused (e.g., benzothiophene) or bicyclic (e.g., azabicyclo) frameworks .
  • The bicyclo[3.2.0]heptane in is a β-lactam antibiotic precursor, highlighting how ring strain and functional groups (e.g., β-lactam) dictate biological activity .

Sulfur in the thia ring may participate in hydrogen bonding or redox reactions, contrasting with sulfur in benzothiophene (), which is aromatic and less reactive .

Substituent Effects: The methyl ester in the target compound is simpler than the bulky isopropylsulfonylphenyl acetyl group in , suggesting differences in solubility and bioavailability. Amino groups in ’s benzothiophene derivative enhance polarity and hydrogen-bonding capacity, whereas the target compound lacks such groups .

Physicochemical and Reactivity Profiles

  • Stability : The spirocyclic structure of the target compound likely confers greater conformational rigidity than the bicyclic β-lactam (), reducing susceptibility to ring-opening reactions. However, the ester group may render it prone to hydrolysis under acidic/basic conditions .
  • Solubility: The absence of polar groups (e.g., amino or sulfonyl) in the target compound compared to and suggests lower aqueous solubility, which could limit its utility in biological systems .
  • Reactivity : The sulfur atom in the thia ring may undergo oxidation to sulfoxide or sulfone derivatives, a pathway less accessible in sulfur-aromatic systems like benzothiophene .

Biological Activity

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that incorporates both oxygen and sulfur atoms within its framework. This unique arrangement contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as the ester and oxo groups facilitates hydrogen bonding and electrostatic interactions, which can modulate protein activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : Interaction with receptor sites can influence signaling pathways, affecting cellular responses.

Biological Activity Data

Research has indicated several biological activities associated with this compound, including:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerDemonstrated cytotoxic effects on cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation in cellular models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's efficacy against common pathogens, revealing significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). Results indicated IC50 values ranging from 0.08 µM to 0.19 µM, suggesting potent antiproliferative effects.
  • Anti-inflammatory Effects : Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophage models, highlighting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Spirocyclic Structure : Utilizing starting materials like dithiolanes and ethylene oxide under controlled conditions.
  • Functionalization : Subsequent reactions can modify the carboxylate group to enhance biological activity.

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